molecular formula C13H9FO2 B15315256 3-(3-Fluorophenoxy)benzaldehyde

3-(3-Fluorophenoxy)benzaldehyde

Cat. No.: B15315256
M. Wt: 216.21 g/mol
InChI Key: NLGIGFKKNPDYQL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluorophenoxy group at the 3-position. Its molecular formula is C₁₃H₉FO₂ (molecular weight: 230.21 g/mol) . The compound is synthesized via Ullmann coupling, starting from 3-bromobenzaldehyde and 3-fluorophenol, yielding a 39% product as a yellow oil . Key spectroscopic data includes ¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H), 7.65 (d, J = 7.6 Hz, 1H), and ¹³C NMR (100 MHz, CDCl₃): δ 191.43 (aldehyde carbon), 163.54 (d, J = 247.4 Hz, fluorinated aromatic carbon) . This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of hydrazones and heterocyclic derivatives .

Properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

3-(3-fluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H9FO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H

InChI Key

NLGIGFKKNPDYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-fluorophenol with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenoxy)benzoic acid

    Reduction: 3-(3-Fluorophenoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, dye intermediates, and flavor compounds.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. For example, it may act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth through destabilization of cellular redox homeostasis . The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(3-Fluorophenoxy)benzaldehyde (CAS: 939758-29-9)
  • Structure: Fluorophenoxy group at the 4-position of benzaldehyde.
  • Applications : Used in liquid crystal and polymer synthesis due to its planar geometry.
3-(4-Fluorophenoxy)benzaldehyde (CAS: 65295-61-6)
  • Structure: Fluorine on the phenoxy ring is at the 4-position.
  • Comparison: The electron-withdrawing fluorine at the para position on the phenoxy ring may enhance electrophilic substitution rates compared to meta-substituted analogs .

Substituent Variations

3-((4-Fluorobenzyl)oxy)benzaldehyde (CAS: 168084-96-6)
  • Structure: Benzyloxy group with a 4-fluoro substituent instead of phenoxy.
  • Molecular Weight : 230.23 g/mol (C₁₄H₁₁FO₂).
  • Key Differences: The benzyloxy group introduces steric bulk, reducing nucleophilic attack susceptibility at the aldehyde compared to phenoxy analogs .
3-(3-Trifluoromethylphenoxy)benzaldehyde (CAS: 78725-46-9)
  • Structure: Trifluoromethyl (-CF₃) replaces fluorine on the phenoxy ring.
  • Properties : Higher molecular weight (266.22 g/mol, C₁₄H₉F₃O₂) and enhanced lipophilicity (logP ~3.3) due to the -CF₃ group .
  • Applications : Preferred in pesticide formulations for increased metabolic stability.

Functional Group Analogues

3-(Trifluoromethoxy)benzaldehyde
  • Structure: Trifluoromethoxy (-OCF₃) replaces fluorophenoxy.
  • Market Data : Global production reached 12.5 MT in 2025, driven by demand in OLED materials .
  • Reactivity: The -OCF₃ group is less electron-withdrawing than fluorophenoxy, altering regioselectivity in Friedel-Crafts reactions.
3-(3-Chloro-4-hydroxyphenyl)benzaldehyde (CAS: 893637-94-0)
  • Structure: Chlorine and hydroxyl groups replace fluorine and phenoxy.
  • Properties : Molecular weight 232.7 g/mol (C₁₃H₉ClO₂). The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents .

Biological Activity

3-(3-Fluorophenoxy)benzaldehyde is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₁₃H₉F O
  • CAS Number : 1021233-15-7
  • Molecular Weight : 220.21 g/mol

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, which is critical for its pharmacological effects.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, mitigating oxidative stress in cells.
  • Cellular Pathway Interference : It potentially disrupts cell signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains highlight its effectiveness.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69

These results suggest that the presence of fluorine atoms enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties through various in vitro studies on cancer cell lines.

Cell LineIC₅₀ (µM)
HeLa25.0
MCF-730.5

These findings indicate that structural modifications can significantly impact the biological activity of related compounds, suggesting pathways for developing new anticancer agents.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of fluorinated benzaldehyde derivatives, including this compound. Results showed a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains.

Case Study on Anticancer Properties

Research focused on the antiproliferative effects of this compound on various cancer cell lines demonstrated that it could induce apoptosis through caspase activation pathways. This highlights the potential for developing new therapeutic agents based on its structure.

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